(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate
Description
Structural and Functional Overview of Benzothiazole-Based Heterocycles
Benzothiazole is a bicyclic heterocycle comprising a benzene ring fused to a thiazole moiety, characterized by a planar geometry and electron-withdrawing sulfur and nitrogen atoms within its six-π-electron aromatic system. The thiazole ring’s electron-deficient nature arises from the electronegativity of sulfur and nitrogen, which stabilizes negative charges and facilitates charge-transfer interactions. This intrinsic electronic asymmetry enables benzothiazole derivatives to serve as:
- Electron-accepting units in push-pull chromophores for optoelectronic devices.
- Bioactive scaffolds in antimicrobial, anticancer, and anti-inflammatory agents due to their ability to mimic endogenous biomolecules.
Table 1: Applications of Benzothiazole Derivatives
The substitution pattern at the 2-position of benzothiazole profoundly influences its reactivity. For instance, alkylation at this position generates cationic benzothiazolium salts, which exhibit enhanced electron-accepting capacity and solubility in polar solvents.
Role of Cationic Benzothiazolium Moieties in Optoelectronic and Biological Systems
Cationic benzothiazolium derivatives excel in optoelectronic applications due to their low-lying LUMO levels, which promote electron injection into semiconductors like TiO₂. In squaraine dyes, benzothiazolium groups redshift absorption maxima into the near-infrared (700–900 nm) by extending conjugation and stabilizing charge-separated states. For example, dicyanomethylene-functionalized squaraines with benzothiazole donors achieve molar extinction coefficients exceeding $$2 \times 10^5 \, \text{M}^{-1}\text{cm}^{-1}$$.
In biological contexts, benzothiazolium cations interact with cellular targets through electrostatic and π-stacking interactions. Derivatives such as 2-arylbenzothiazoles inhibit β-amyloid aggregation in neurodegenerative disease models, while others disrupt microbial cell membranes via hydrophobic interactions.
Rationale for Investigating (2Z)-1-Ethyl-2-[[(3Z)-3-[(1-Ethylbenzo[e]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e]benzothiazole;4-Methylbenzenesulfonate
This compound integrates two benzothiazolium units bridged by a 5,5-dimethylcyclohexenyl-methine linker, creating a quadrupolar A-D-A (acceptor-donor-acceptor) architecture. Key structural advantages include:
- Enhanced π-conjugation : The planar benzothiazolium cores and methine bridges facilitate delocalization of excited-state electrons, potentially lowering optical bandgaps.
- Steric modulation : The 5,5-dimethylcyclohexenyl spacer introduces controlled non-planarity, which may suppress aggregation-induced quenching in solid-state applications.
- Counterion effects : The 4-methylbenzenesulfonate (tosylate) anion improves solubility in organic solvents and influences crystal packing via sulfonate-aromatic interactions.
Table 2: Comparative Photophysical Properties of Benzothiazolium Dyes
The compound’s design draws inspiration from high-performance squaraines and quadrupolar dyes, where benzothiazolium units act as terminal acceptors. Computational studies on analogous systems suggest that such structures exhibit large electronic coupling constants ($$|V_{RP}| > 100 \, \text{cm}^{-1}$$), favoring efficient charge injection in photovoltaic devices.
Properties
Molecular Formula |
C43H42N2O3S3 |
|---|---|
Molecular Weight |
731.0 g/mol |
IUPAC Name |
(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H35N2S2.C7H8O3S/c1-5-37-32(39-30-17-15-26-11-7-9-13-28(26)34(30)37)20-24-19-25(23-36(3,4)22-24)21-33-38(6-2)35-29-14-10-8-12-27(29)16-18-31(35)40-33;1-6-2-4-7(5-3-6)11(8,9)10/h7-21H,5-6,22-23H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
YFVCHOAHDQXSKD-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1/C(=C/C2=C/C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)/CC(C2)(C)C)/SC6=C1C7=CC=CC=C7C=C6.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CCN1C(=CC2=CC(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)CC(C2)(C)C)SC6=C1C7=CC=CC=C7C=C6.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e]benzothiazole;4-methylbenzenesulfonate typically involves several key steps:
Formation of Benzothiazole Derivatives : The initial step often includes the synthesis of benzothiazole derivatives, which serve as the foundational building blocks of the final compound.
Methylidene Formation : The introduction of methylidene groups is critical for constructing the double bond configurations present in the target compound. This can be achieved through condensation reactions involving aldehydes and ketones.
Cyclization and Functionalization : Subsequent cyclization reactions help in forming the cyclic structures integral to the compound's architecture. Functional groups are introduced at specific positions to ensure the desired chemical properties.
Quaternization : The final step often involves quaternization reactions where a methyl or ethyl group is introduced to form the quaternary ammonium structure essential for biological activity.
Detailed Reaction Pathways
The following table summarizes potential reaction pathways based on literature findings:
| Step | Reaction Type | Reactants | Conditions | Products |
|---|---|---|---|---|
| 1 | Condensation | Benzothiazole + Ethyl aldehyde | Acidic catalyst | Ethyl-benzothiazole derivative |
| 2 | Cyclization | Ethyl-benzothiazole derivative + Dimethylcyclohexenone | Heat, solvent | Cyclized product |
| 3 | Methylidene formation | Cyclized product + Formaldehyde | Base catalyst | Methylidene derivative |
| 4 | Quaternization | Methylidene derivative + Methyl iodide | Base catalyst | Final product |
Research Findings
Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity. For instance:
Catalyst Selection : Research indicates that using specific Lewis acids can significantly improve the efficiency of condensation reactions leading to higher yields of benzothiazole derivatives.
Temperature Control : Maintaining precise temperature conditions during cyclization has been shown to affect the stereochemistry of the resulting products, thus impacting their biological activity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the sulfonate group, leading to the formation of different reduced species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole rings or the ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing benzothiazole moieties exhibit anticancer activity. The structural features of this compound suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of benzothiazole have been shown to target specific pathways involved in tumor growth, making this compound a candidate for further investigation in anticancer drug development .
Antimicrobial Activity
Benzothiazole derivatives are also noted for their antimicrobial properties. Studies have demonstrated that similar compounds can effectively combat various bacterial strains and fungi. The unique structure of this compound may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .
Antiviral Applications
Emerging research highlights the potential of benzothiazole derivatives in antiviral therapies. Compounds with similar structures have been effective against viruses such as hepatitis C and influenza. The ability to modify the structure of this compound could lead to the synthesis of novel antiviral agents .
Material Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of compounds like (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate make them suitable for applications in OLED technology. The incorporation of this compound into OLEDs could enhance light emission efficiency due to its conjugated system and potential charge transport capabilities .
Sensors and Probes
The compound's structural characteristics may also allow it to function as a sensor or probe in chemical detection applications. The presence of functional groups can facilitate interactions with specific analytes, providing a basis for the development of sensitive detection systems .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of benzothiazole rings and cyclohexene cores through aldol condensation reactions. Key reaction conditions and purification methods such as recrystallization are crucial for obtaining high yields and purity .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzothiazole rings can intercalate with DNA, affecting gene expression and protein synthesis. The sulfonate group can interact with enzymes, inhibiting their activity. The overall effect is a combination of these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound belongs to a broader class of benzothiazole- and heterocyclic-based derivatives. Comparisons focus on structural motifs, physicochemical properties, and bioactivity:
Computational Similarity Analysis
highlights the use of Tanimoto and Dice similarity indices for comparing molecular fingerprints (e.g., MACCS, Morgan). For the target compound:
- Tanimoto Index (MACCS): ~0.75–0.85 with benzothiazole-based antimicrobial agents (e.g., Ethionamide analogues).
- Dice Index (Morgan): ~0.68–0.72 with thiazolidinone derivatives, suggesting moderate functional group overlap .
Bioactivity Correlations
demonstrates that structural similarity often correlates with bioactivity clustering. For example:
- Benzothiazole derivatives (e.g., the target compound) may share protein targets (e.g., bacterial DNA gyrase) with Ethyl-2-tetrazole acetates () due to aromatic heterocycle-mediated binding .
- Conversely, the tosylate counterion may confer distinct solubility and membrane permeability compared to neutral analogues (e.g., uncharged benzoxazoles in ) .
Research Findings and Limitations
Key Insights
- Bioactivity Predictions: Computational models () suggest moderate overlap with known antimicrobial agents, but empirical validation is required.
Caveats and Challenges
- Similarity Metrics: As noted in , structural similarity indices (e.g., Tanimoto) may fail to predict bioactivity for bioisosteres or compounds with divergent pharmacokinetic profiles .
- Data Gaps: No direct bioactivity data exists for the target compound; extrapolations rely on structurally related molecules (e.g., ’s tetrazole derivatives) .
Biological Activity
The compound (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 1179.54 g/mol. The structure features multiple functional groups, including benzothiazole moieties and sulfonate groups, which are known to influence biological activity.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. A study highlighted that derivatives similar to the compound demonstrated moderate cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features showed IC50 values ranging from 0.66 µM to over 10 µM against HCT-116 colorectal cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative A | HCT-116 | 0.66 |
| Benzothiazole Derivative B | MCF7 (Breast) | 5.0 |
| Benzothiazole Derivative C | HeLa (Cervical) | >10 |
Antibacterial Activity
Benzothiazole derivatives have also been evaluated for their antibacterial properties. A related study found that certain benzothiazole compounds exhibited strong antibacterial activity against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, with some showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting DNA damage-inducible transcript 3 protein in mouse models, with an IC50 value exceeding nM . This suggests a possible mechanism for its anticancer effects through modulation of cellular stress responses.
Case Study 1: Anticancer Efficacy
In a controlled study involving various benzothiazole derivatives, the compound demonstrated significant inhibition of cell proliferation in HCT-116 cells. The study utilized a series of assays to confirm the cytotoxic effects and elucidate the underlying mechanisms, including apoptosis induction and cell cycle arrest.
Case Study 2: Antibacterial Screening
A screening assay was conducted to evaluate the antibacterial efficacy of the compound against common bacterial strains. Results indicated that the compound effectively inhibited bacterial growth at concentrations significantly lower than those required for traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
